

synthesis of benzyl propionate from benzyl alcohol and propionic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl propionate

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Application Notes and Protocols: Synthesis of Benzyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **benzyl propionate** through the Fischer esterification of benzyl alcohol and propionic acid. **Benzyl propionate** is a valuable ester recognized for its pleasant fruity aroma, with applications in the fragrance, flavor, and pharmaceutical industries. This application note outlines the chemical principles, experimental procedures, and analytical characterization of the synthesized product.

Introduction

Benzyl propionate ($C_{10}H_{12}O_2$) is an organic ester characterized by its sweet, fruity scent. It is synthesized by the acid-catalyzed esterification of benzyl alcohol with propionic acid.^[1] The most common method for this synthesis is the Fischer esterification, which utilizes a strong acid catalyst, typically sulfuric acid, to achieve high yields.^{[1][2]} Alternative "green" catalysts, such as solid super-strong acids, have also been explored to minimize environmental impact and simplify purification.^[3] This protocol will focus on the traditional and widely applicable sulfuric acid-catalyzed method.

Chemical and Physical Data

A comprehensive summary of the physical and chemical properties of the reactants and the product is provided below for easy reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm ³)
Benzyl Alcohol	C ₇ H ₈ O	108.14	205	1.044
Propionic Acid	C ₃ H ₆ O ₂	74.08	141	0.99
Benzyl Propionate	C ₁₀ H ₁₂ O ₂	164.20	222	1.031

Experimental Protocol: Fischer Esterification

This section details the step-by-step procedure for the synthesis of **benzyl propionate**.

3.1. Materials and Reagents

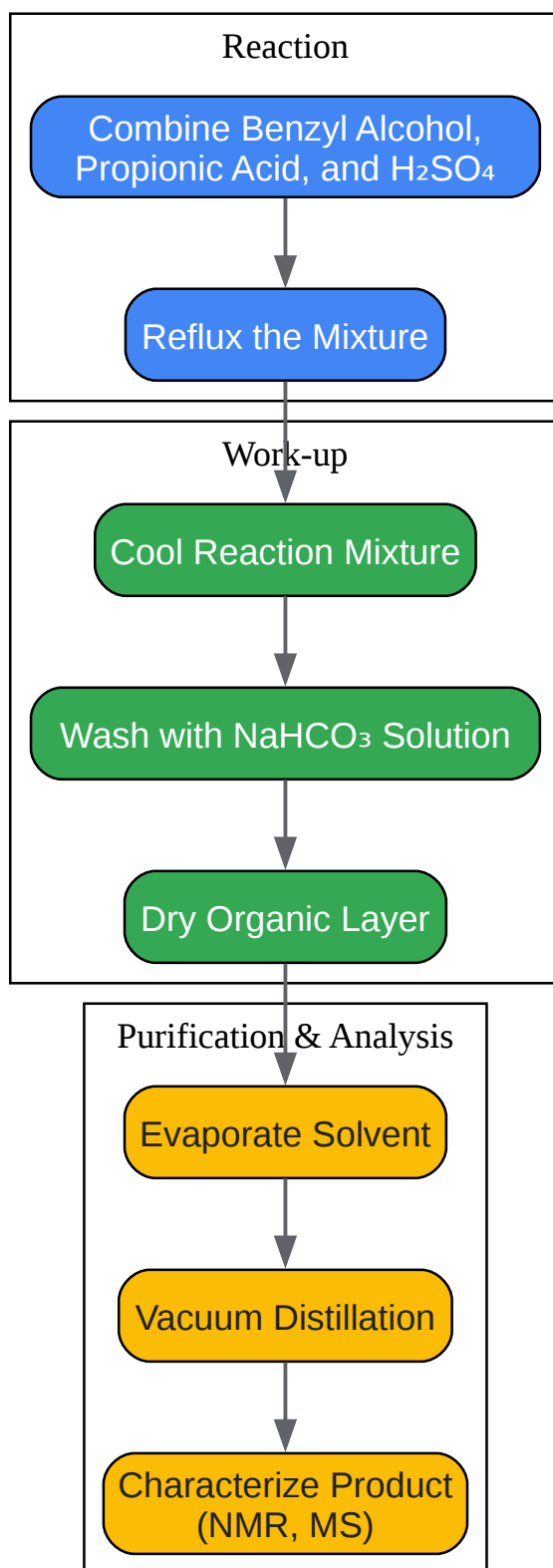
- Benzyl alcohol
- Propionic acid
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent (e.g., diethyl ether or dichloromethane)
- Boiling chips

3.2. Equipment

- Round-bottom flask

- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus
- Magnetic stirrer and stir bar

3.3. Reaction Setup and Procedure



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Figure 1: Experimental workflow for **benzyl propionate** synthesis.

- **Reactant Charging:** In a round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol and propionic acid. A common molar ratio is 1:1.2 of alcohol to acid to drive the equilibrium towards the product.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling:** After the reflux period, allow the reaction mixture to cool to room temperature.

3.4. Work-up Procedure

- **Quenching:** Transfer the cooled reaction mixture to a separatory funnel.
- **Washing:** Carefully add a saturated solution of sodium bicarbonate to neutralize the unreacted propionic acid and the sulfuric acid catalyst. Swirl gently and vent the separatory funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.
- **Extraction:** Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
- **Combine and Dry:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent using a rotary evaporator.

3.5. Purification

The crude **benzyl propionate** can be purified by vacuum distillation to obtain a high-purity product. The fraction collected at the appropriate boiling point and reduced pressure will be the purified **benzyl propionate**.

Product Characterization

The identity and purity of the synthesized **benzyl propionate** should be confirmed using spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **benzyl propionate**.

Table 1: ^1H NMR Data for **Benzyl Propionate** (CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Aromatic protons (C_6H_5)
~5.12	s	2H	Benzyl protons ($-\text{CH}_2-$)
~2.35	q	2H	Methylene protons ($-\text{CH}_2-\text{CH}_3$)
~1.15	t	3H	Methyl protons ($-\text{CH}_3$)

Table 2: ^{13}C NMR Data for **Benzyl Propionate** (CDCl_3)

Chemical Shift (ppm)	Assignment
~174.0	Carbonyl carbon (C=O)
~136.0	Aromatic quaternary carbon
~128.5	Aromatic CH carbons
~128.2	Aromatic CH carbons
~128.0	Aromatic CH carbons
~66.2	Benzyl carbon (-CH ₂ -)
~27.6	Methylene carbon (-CH ₂ -CH ₃)
~9.1	Methyl carbon (-CH ₃)

4.2. Mass Spectrometry (MS)

The mass spectrum of **benzyl propionate** provides confirmation of its molecular weight and characteristic fragmentation pattern.

Table 3: Mass Spectrometry Data for **Benzyl Propionate**

m/z	Relative Abundance (%)	Fragment
164	~35-40	[M] ⁺ (Molecular Ion)
108	~98-100	[C ₇ H ₈ O] ⁺
91	~57-100	[C ₇ H ₇] ⁺ (Tropylium ion)
57	~35-48	[C ₃ H ₅ O] ⁺
29	~34	[C ₂ H ₅] ⁺

Conclusion

The Fischer esterification of benzyl alcohol and propionic acid is a reliable and straightforward method for the synthesis of **benzyl propionate**. The protocol outlined in this document, coupled with the provided analytical data, offers a comprehensive guide for researchers in the

successful synthesis and characterization of this important ester. Adherence to proper laboratory techniques and safety precautions is essential for a successful outcome.

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